Product packaging for 1-Nitrosopiperazine(Cat. No.:CAS No. 5632-47-3)

1-Nitrosopiperazine

Cat. No.: B026205
CAS No.: 5632-47-3
M. Wt: 115.13 g/mol
InChI Key: CVTIZMOISGMZRJ-UHFFFAOYSA-N
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Description

Contextual Significance in Chemical and Environmental Sciences

The significance of 1-nitrosopiperazine in chemical sciences lies partly in its role as a reactive intermediate in organic synthesis, particularly in the formation of nitrogen-containing compounds solubilityofthings.com. Chemists employ specific nitrosation reactions for its synthesis in laboratory settings solubilityofthings.com.

In environmental science, the significance of this compound is primarily linked to its potential formation and presence in various environmental matrices. N-nitrosamines, including MNPZ, can be introduced into the environment through industrial waste streams or form from precursor substances through chemical and biological processes acs.org. A notable area of environmental concern where MNPZ formation is relevant is in post-combustion CO2 capture processes that utilize piperazine-based solvents utexas.eduepa.govresearchgate.netresearchgate.net. In these systems, MNPZ can form from the reaction between piperazine (B1678402) and nitrogen oxides (NOx) present in flue gas epa.govresearchgate.netresearchgate.net. Research has confirmed the formation of N-nitrosopiperazine in reaction mixtures simulating flue gas scrubbing conditions nih.govresearchgate.net.

The presence of N-nitrosamines in water, including drinking water, has been a particular focus of environmental research nih.govacs.orgresearchgate.net. Understanding the behavior and degradation of compounds like this compound in environmental systems is considered critical for assessing potential ecological considerations solubilityofthings.com.

Overview of Research Trajectories on N-Nitrosamines

Research into N-nitrosamines has evolved significantly since concerns about their environmental presence were first highlighted decades ago skpharmteco.comacs.orgeuropa.eu. Initial research trajectories focused on their occurrence in environmental media such as water, aquatic sediments, and municipal sewage sludge skpharmteco.com.

Current research trajectories on N-nitrosamines encompass several key areas:

Formation Pathways: Extensive research has been conducted to understand the mechanisms by which N-nitrosamines form. This primarily involves the reaction of nitrosating agents, such as nitrites or nitrous acid, with secondary or tertiary amines utexas.eduresearchgate.netskpharmteco.comeuropa.eu. Studies have investigated these reactions under various conditions, including acidic environments and elevated temperatures utexas.eduresearchgate.net. Specific formation pathways have been explored in detail in contexts like water disinfection processes, particularly chloramination and ozonation, and in industrial applications such as amine-based CO2 capture utexas.eduepa.govnih.govacs.orgresearchgate.netresearchgate.netresearchgate.neteuropa.euresearchgate.net. For example, in CO2 capture, the reaction forming MNPZ has been studied kinetically, showing a dependence on nitrite (B80452), piperazine carbamate (B1207046) species, and hydronium ion concentration epa.govresearchgate.net.

Occurrence and Detection: Research continues to focus on identifying and quantifying N-nitrosamines in a wide array of matrices. These include environmental waters (drinking water, wastewater, natural waters), air (both indoor and outdoor environments), food products, tobacco smoke, personal care items, and pharmaceuticals taylorandfrancis.comresearchgate.netnih.govskpharmteco.comacs.orgresearchgate.neteuropa.euresearchgate.nettcmda.comnih.govresearchgate.net. The development of sensitive analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS), and Ultra-Performance Liquid Chromatography (UPLC), has been a crucial part of this trajectory, enabling the detection and quantification of these compounds at trace levels researchgate.netnih.govresearchgate.netakjournals.com.

Degradation and Removal: Research investigates the fate of N-nitrosamines in the environment and methods for their removal. Degradation pathways studied include photolysis by sunlight or UV irradiation, which can occur in air and water utexas.edunih.govresearchgate.netnih.govresearchgate.nettcmda.comnih.gov. Thermal decomposition has also been examined, particularly in the context of industrial processes like CO2 capture researchgate.netnih.govresearchgate.net. Water treatment processes, such as UV irradiation, have shown effectiveness in removing certain N-nitrosamines like NDMA europa.eu.

Formation Kinetics and Mechanisms: Detailed studies are conducted to understand the rates and specific chemical mechanisms involved in N-nitrosamine formation under different conditions. This research is particularly important in predicting and mitigating their formation in engineered systems like CO2 capture plants epa.govresearchgate.netresearchgate.net.

These research trajectories collectively aim to enhance the understanding of how N-nitrosamines, including this compound, behave in various chemical and environmental settings, their potential sources, and methods for their monitoring and control.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9N3O B026205 1-Nitrosopiperazine CAS No. 5632-47-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-nitrosopiperazine
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InChI

InChI=1S/C4H9N3O/c8-6-7-3-1-5-2-4-7/h5H,1-4H2
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InChI Key

CVTIZMOISGMZRJ-UHFFFAOYSA-N
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Canonical SMILES

C1CN(CCN1)N=O
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Molecular Formula

C4H9N3O
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DSSTOX Substance ID

DTXSID9021059
Record name N-Nitrosopiperazine
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Molecular Weight

115.13 g/mol
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Vapor Pressure

0.01 [mmHg]
Record name N-Nitrosopiperazine
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CAS No.

5632-47-3
Record name N-Nitrosopiperazine
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Record name 1-NITROSOPIPERAZINE
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Formation Mechanisms and Pathways of 1 Nitrosopiperazine

Chemical Reaction Kinetics and Thermodynamics

The formation of 1-nitrosopiperazine is a chemical process governed by specific kinetic and thermodynamic principles. The rate and extent of this reaction are influenced by the availability of reactive species and prevailing environmental conditions.

Nitrosation of Piperazine (B1678402) by Nitrite (B80452) and Nitrogen Oxides

The nitrosation of piperazine can occur through reactions with nitrite ions (NO₂⁻) or nitrogen oxides (NOx), including nitric oxide (NO) and nitrogen dioxide (NO₂). researchgate.netnih.govutexas.edu In aqueous solutions, nitrite can serve as a nitrosating agent, especially under acidic conditions where it can be protonated to form nitrous acid (HNO₂). nih.gov Nitrous acid can subsequently react to generate more potent nitrosating species, such as dinitrogen trioxide (N₂O₃). eaht.orgeuropa.eu

Research indicates that the reaction leading to MNPZ formation from nitrite and piperazine follows first-order kinetics with respect to nitrite, piperazine carbamate (B1207046) species, and hydronium ion concentration. researchgate.netnih.govepa.gov This suggests a mechanism involving the protonation of a piperazine carbamate species, followed by a nucleophilic attack of the resulting carbamic acid on a nitrosating species derived from nitrite. researchgate.netnih.gov

Nitrogen oxides, such as NO and NO₂, present in environments like flue gas, can also contribute to nitrosamine (B1359907) formation. researchgate.netutexas.edu While NO₂ can directly nitrosate amines, nitric oxide typically requires oxidation to NO₂ or the presence of catalysts to participate in aqueous nitrosation reactions. utexas.edueaht.org The reaction between nitrogen oxides and amines can occur in both gaseous and aqueous phases. eaht.org

Influence of Environmental and Process Parameters on Formation Kinetics

The rate of this compound formation is significantly affected by several environmental and process parameters.

Temperature exerts a significant influence on the kinetics of piperazine nitrosation. Studies have demonstrated that the formation of MNPZ from nitrite and piperazine is temperature-dependent. researchgate.netnih.govepa.gov Research conducted in the context of CO₂ capture systems, operating at temperatures between 50 and 135 °C, has determined an activation energy for this formation reaction. researchgate.netnih.govepa.gov Specifically, an activation energy of 84 ± 2 kJ/mole has been reported for the reaction within this temperature range. researchgate.netnih.govepa.gov This finding indicates a notable increase in the reaction rate with rising temperatures.

The pH of the reaction medium and the concentration of hydronium ions (H₃O⁺) are critical factors influencing the nitrosation of piperazine. The formation of the active nitrosating agent from nitrite is highly dependent on pH, generally favoring acidic conditions. nih.goveuropa.eu However, the availability of the unprotonated amine (piperazine) for reaction diminishes at very low pH due to protonation. nih.goveuropa.eu

Studies have shown that the reaction rate of MNPZ formation is first order with respect to the hydronium ion concentration. researchgate.netnih.govepa.gov This underscores the importance of acidic conditions in facilitating the reaction between nitrite-derived species and piperazine or its carbamate. The pH dependence of amine nitrosation often follows a bell-shaped curve, with optimal rates typically observed in the pH range of 3-4 for many alkylamines, although the specific optimal pH can vary depending on the amine's basicity. nih.goveuropa.eu

The kinetics of nitrosation reactions can be influenced by the presence of catalysts and inhibitors. While detailed information on specific catalysts for piperazine nitrosation in the provided text is limited, general amine nitrosation reactions can be catalyzed by various substances. For instance, some sources mention that metal salts and iodine can catalyze the nitrosation of amines by nitric oxide. eaht.org Formaldehyde (B43269) has also been reported to catalyze the nitrosation of other amines at neutral and alkaline pH. ccsnorway.com

Conversely, certain compounds can inhibit nitrosamine formation. Ascorbic acid (Vitamin C) is a known inhibitor of nitrosation, particularly in aqueous and acidic conditions, by competing for the nitrosating agent. eaht.orgpsu.edu Sulfite (B76179) is another reducing agent that can mitigate nitrosamine formation. utexas.edu The identification and application of effective inhibitors are areas of interest for minimizing MNPZ formation in industrial processes.

ParameterInfluence on MNPZ Formation KineticsResearch Findings (Context: CO₂ Capture)
TemperatureReaction rate increases with temperature.Activation energy: 84 ± 2 kJ/mole (50-135 °C). researchgate.netnih.govepa.gov
pH / Hydronium Ion Conc.Reaction rate is first order with respect to hydronium ion.Acidic conditions promote nitrosating agent formation; optimal pH varies. researchgate.netnih.govepa.govnih.goveuropa.eu
Amine Concentration / CarbamateReaction rate is first order with respect to piperazine carbamate.Carbamated piperazine identified as a key reactant. researchgate.netnih.govepa.gov
CatalystsCan accelerate nitrosation.General amine nitrosation can be catalyzed by metal salts, iodine, or formaldehyde. eaht.orgccsnorway.com
InhibitorsCan reduce nitrosation.Ascorbic acid and sulfite reported as inhibitors for nitrosamine formation. utexas.edueaht.orgpsu.edu

Formation in Industrial and Environmental Systems

The formation of this compound can occur in industrial settings where piperazine is used, as well as in the broader environment through atmospheric and aquatic processes.

Generation in Carbon Capture Technologies and Flue Gas Processes

Piperazine (PZ) is recognized as an efficient amine for use in carbon capture systems aimed at mitigating CO2 emissions from sources like coal and natural gas combustion. However, the presence of nitrogen oxides (NOx) in flue gas can lead to the formation of N-nitrosopiperazine (MNPZ) epa.govresearchgate.netnih.govacs.org. Nitrosamines are formed from the reaction between secondary or tertiary amines and nitrites or nitrogen oxides utexas.eduutexas.edu.

In amine scrubbing systems utilizing piperazine, NO2 from flue gas can be absorbed into the solution as nitrite (NO2-) or react directly with piperazine in a two-phase reaction to form MNPZ google.comresearchgate.net. The absorbed nitrite can then travel to the stripper unit, where it nitrosates piperazine to form MNPZ google.com. Studies have shown that piperazine nitrosation can occur under both acidic and basic conditions, particularly in the presence of formaldehyde google.comresearchgate.net.

Research on the kinetics of MNPZ formation from nitrite and piperazine in CO2 capture systems has provided detailed insights. The reaction forming MNPZ is first order in nitrite, piperazine carbamate species, and hydronium ion epa.govresearchgate.netnih.govacs.org. Experiments studying this reaction in piperazine solutions at varying concentrations and CO2 loadings (0.1 to 5 mol/dm³ PZ with 0.001 to 0.8 mol CO2/mol PZ) and temperatures (50 to 135 °C) have determined the activation energy to be 84 ± 2 kJ/mol epa.govresearchgate.netnih.govacs.org. The rate constant at 100 °C was found to be 8.5 × 10³ ± 1.4 × 10³ dm⁶ mol⁻² s⁻¹ epa.govresearchgate.netnih.govacs.org. A proposed mechanism involves the protonation of the carbamate species, followed by nucleophilic attack of the carbamic acid, leading to the formation of bicarbonate and MNPZ epa.govresearchgate.netnih.govacs.org.

Steady-state concentrations of MNPZ can be reached in amine scrubbers. In a system using flue gas without NOx removal, the steady-state MNPZ concentration can be on the order of 1 mM, with this state being reached over approximately 10 days researchgate.netresearchgate.net. The formation of N-nitrosopiperazine (NNO) is first order in NO2-, carbamated amine, and hydronium ions researchgate.netresearchgate.net. Thermal decomposition of MNPZ occurs in the stripper and is first order in MNPZ, dependent on piperazine concentration and loading researchgate.netresearchgate.net.

Data on the kinetics of MNPZ formation:

ParameterValueConditionsCitation
Activation Energy84 ± 2 kJ/mol50 to 135 °C epa.govresearchgate.netnih.govacs.org
Rate Constant (100 °C)8.5 × 10³ ± 1.4 × 10³ dm⁶ mol⁻² s⁻¹0.1 to 5 mol/dm³ PZ, 0.001-0.8 mol CO2/mol PZ epa.govresearchgate.netnih.govacs.org
Reaction Order (Nitrite)First order epa.govresearchgate.netnih.govacs.org
Reaction Order (Piperazine carbamate)First order epa.govresearchgate.netnih.govacs.org
Reaction Order (Hydronium ion)First order epa.govresearchgate.netnih.govacs.org

Formation as an Impurity in Pharmaceutical Manufacturing Processes

This compound and other nitrosamines can form as impurities during the manufacturing of pharmaceuticals. This is a critical concern due to their potential genotoxic and carcinogenic properties researchgate.netfda.govajpaonline.com.

The formation of nitrosamines in drug products is a complex process requiring the presence of a nitrosating agent (or its precursor, such as nitrites), a secondary or tertiary amine (which may be part of the drug substance), and suitable reaction conditions like elevated temperature or acidic environments mdpi.com.

Degradation pathways of active pharmaceutical ingredients (APIs) can lead to the formation of nitrosamines mdpi.com. APIs containing secondary or tertiary amine functional groups are particularly susceptible to degradation under certain conditions, where trace impurities from the degraded APIs can react with nitrous acid or other nitrosating agents to form nitrosamines, especially in acidic conditions jfda-online.com.

For example, studies on rifampicin (B610482), an essential medicine for tuberculosis treatment, have shown that 1-methyl-4-nitrosopiperazine (B99963) (MNP), a related nitrosamine, can form through two mechanisms: degradation of rifampicin itself and oxidation of 1-amino-4-methyl-piperazine mdpi.com. The formation of MNP in rifampicin products has been found to be dependent on time, temperature, and the degradation environment (e.g., in the presence of 0.1 M HCl or 3% H2O2) mdpi.com. Increased storage temperature, humidity, and time can lead to an increase in MNP content in rifampicin drugs mdpi.com.

The presence of precursors and excipients in pharmaceutical manufacturing processes plays a significant role in nitrosamine contamination. Nitrosamines can originate from APIs, solvents, reagents, and degradation during storage biotech-asia.org.

Nitrosating agents, such as nitrites (e.g., sodium nitrite) and nitrous acid, are key contributors to nitrosamine formation pharmaexcipients.com. These can be present as impurities in starting materials (like sodium azide) or raw materials fda.gov. Nitrites can also be found, usually at trace levels, in common excipients who.intacs.orgwho.int. The reaction between amines (secondary, tertiary, or quaternary) and nitrous acid, often formed from nitrite salts under acidic conditions, is a primary pathway for nitrosamine formation fda.govpharmaexcipients.com.

Amines may be present in the manufacturing process from various sources, including the API (or its degradants), intermediates, or raw materials fda.gov. Secondary or tertiary amines have been reported as impurities in some raw materials and even in fresh solvents fda.gov. The presence of substructures of secondary or tertiary amine groups in APIs, excipients, or other materials can indicate a potential risk of residual nitrosamine impurities jfda-online.com.

Formaldehyde in excipients, typically present at low levels (5–10 ppm), is also known to interact with secondary amines, potentially producing iminium ion precursors acs.org. Additionally, the presence of nitrites in processing water can lead to nitrosamine formation during API manufacture fda.gov. Manufacturers are advised to analyze nitrite and nitrosamine levels in water and use purified water to mitigate this risk fda.gov.

Atmospheric and Aquatic Formation Pathways

This compound can also form in atmospheric and aquatic environments. In the atmosphere, piperazine, which can be emitted from sources like carbon capture plants, can undergo photo-oxidation initiated by hydroxyl (OH) radicals nih.govacs.orgnih.gov. This reaction can proceed via both C-H and N-H abstraction, leading to the formation of various products, including this compound and 1-nitropiperazine (B131163) as minor products nih.govacs.orgnih.gov. The branching ratio between N-H and C-H abstraction by OH radicals has been determined experimentally nih.govacs.orgnih.gov.

Studies using atmospheric simulation chambers have investigated the OH-initiated photo-oxidation of piperazine. The rate coefficient for the reaction of piperazine with OH radicals was determined to be (2.8 ± 0.6) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at 307 ± 2 K and 1014 ± 2 hPa nih.govacs.orgnih.gov. Aerosol formation has been observed during these experiments, initiated by the reaction of piperazine with nitric acid, with this compound and 1,4-dinitrosopiperazine (B30178) detected in the formed aerosol particles nih.govacs.orgnih.gov.

In aquatic environments, the nitrosation of piperazine can occur through reactions with nitrite. Studies on the nitrosation of piperazine in vitro under conditions simulating the human stomach (pH 0.5-6.0, 37°C) with sodium nitrite have shown the formation of both MNPZ and N,N'-dinitrosopiperazine (DNPZ) psu.edu. This indicates that these compounds can potentially form under in vivo conditions in the human stomach psu.edu. While this specific example relates to internal formation, the underlying chemical reaction between piperazine and nitrite is relevant to aquatic systems where both compounds may be present.

The pH dependency of piperazine nitrosation in vitro highlights the influence of environmental conditions on MNPZ formation psu.edu.

Metabolism and Bioactivation of 1 Nitrosopiperazine

Enzymatic Pathways of Biotransformation

The biotransformation of 1-Nitrosopiperazine is largely mediated by the cytochrome P450 (CYP) enzyme superfamily, a group of monooxygenases essential for metabolizing a wide range of endogenous and exogenous compounds, including xenobiotics. wikipedia.orgmdpi.com These enzymes typically convert lipophilic substances into more hydrophilic derivatives, facilitating their excretion. wikipedia.org However, in the case of N-nitrosamines like NPIP, CYP-mediated metabolism can lead to the formation of reactive species. nih.govresearchgate.netnih.gov

Cytochrome P450-Mediated Hydroxylation (e.g., α-Hydroxylation)

A key enzymatic pathway in the bioactivation of nitrosamines is α-hydroxylation, catalyzed by cytochrome P450 enzymes. nih.govresearchgate.netnih.gov This reaction involves the hydroxylation of a carbon atom adjacent to the nitrogen atom bearing the nitroso group (the α-carbon). nih.govresearchgate.netfrontiersin.org For cyclic nitrosamines like NPIP, α-hydroxylation occurs on the carbon atoms within the piperazine (B1678402) ring that are adjacent to the nitrogen with the nitroso group. chemrxiv.org This initial hydroxylation step is considered rate-limiting in the activation process for many nitrosamines. frontiersin.org

Computational studies on N-nitrosopiperazine (NPIP) have estimated its probability of α-hydroxylation. One study calculated a computed probability (Pα-hydrox) of 0.56 for N-nitrosopiperazine. chemrxiv.org This value provides insight into the likelihood of this critical metabolic activation step occurring.

Role of Specific Isozymes (e.g., CYP2E1, CYP2A6, CYP2G1)

Several specific CYP isozymes have been implicated in the metabolism of nitrosamines, including those structurally related to this compound. CYP2E1 and CYP2A6 are particularly well-established for their roles in the α-hydroxylation of various nitrosamines, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA). nih.govresearchgate.netajpaonline.comnih.gov Studies have shown that CYP2E1 is a primary enzyme involved in the bioactivation of NDMA in human liver microsomes. nih.govhesiglobal.org CYP2A6 also contributes significantly to the metabolism of NDEA. researchgate.netajpaonline.comnih.gov

While direct studies specifically detailing the role of CYP2E1, CYP2A6, and CYP2G1 in the metabolism of this compound were not extensively found in the provided results, research on structurally related cyclic nitrosamines like N-nitrosopiperidine (NPIP - note: this refers to N-nitrosopiperidine in the source, not this compound which is the subject of the article) provides relevant insights. Studies on the metabolism of N-nitrosopiperidine by rat nasal mucosal microsomes suggested a role for CYP2A3 in its α-hydroxylation and also indicated that antibodies towards CYP2A6 inhibited nitrosamine (B1359907) α-hydroxylation in these microsomes. acs.orgnih.gov Furthermore, immunoinhibition studies suggested some involvement of CYP2G1 in the metabolism of N-nitrosopiperidine by olfactory microsomes. acs.org While these findings pertain to a different cyclic nitrosamine, they highlight the potential involvement of these CYP subfamilies in the metabolism of cyclic nitrosamines, including this compound.

The metabolic activation of nitrosamines can vary greatly among individuals, and different nitrosamines may be metabolized by different CYP isozymes. nih.gov

Formation of Reactive Intermediates and Metabolites

The enzymatic biotransformation of this compound leads to the formation of unstable intermediates and subsequent metabolites. The α-hydroxylation pathway is central to the generation of reactive species. nih.govresearchgate.netnih.gov

Electrophilic Intermediate Generation

Following α-hydroxylation by CYP enzymes, the resulting α-hydroxynitrosamine is generally unstable. frontiersin.orgacs.org This unstable intermediate can spontaneously decompose, leading to the formation of highly reactive electrophilic species. nih.govresearchgate.netfrontiersin.orgacs.org For cyclic nitrosamines, this decomposition can involve ring opening. frontiersin.org The key reactive intermediates formed are often alkyldiazohydroxides, which can further lose a hydroxide (B78521) ion to form highly reactive diazonium ions. nih.govresearchgate.net These diazonium ions are potent electrophiles capable of reacting with nucleophilic sites in cellular macromolecules, particularly DNA. nih.govresearchgate.net This interaction with DNA is considered a critical step in the mutagenic and carcinogenic effects associated with nitrosamines. nih.govresearchgate.netnih.gov

Quantum chemical calculations are being employed to gain insights into the likelihood of reactive ion formation and subsequent DNA alkylation for various nitrosamines, including carcinogenic N-nitrosopiperazine (referred to as NPZ in one source) and 1-methyl-4-nitrosopiperazine (B99963) (MNP). frontiersin.orgnih.gov These computational approaches consider factors such as the electronic structure of the nitrosamine and steric effects, which influence the α-hydroxylation step and the subsequent reactivity of the generated electrophilic species. frontiersin.orgchemrxiv.orgresearchgate.net

Identification of Specific Metabolites (e.g., this compound-3-one)

Beyond the transient reactive intermediates, the metabolism of this compound can yield more stable metabolites that may be excreted. While detailed metabolic pathways specifically for this compound were not extensively provided, studies on the metabolism of related compounds offer some indication of potential metabolites.

Research on the metabolism of N,N'-dinitrosopiperazine (DNPz) in rats identified this compound-3-one as one of the metabolites. ser.nl Although this study focused on the dinitroso congener, the identification of this compound-3-one suggests that oxidation on the piperazine ring can occur during the metabolism of nitrosopiperazines. Other metabolites identified from DNPz metabolism in rats included N-nitroso-(2-hydroxyethyl)glycine, N-nitrosodiethanolamine, and 3-hydroxy-N-nitrosopyrrolidine. ser.nlpsu.edu

Studies on the endogenous formation and excretion of N-mononitrosopiperazine (MNPz, another term for this compound) in humans and rats have shown that unchanged this compound can be excreted in urine. psu.edunih.gov In rats, N-nitroso-3-hydroxypyrrolidine and N-nitrosodiethanolamine were also identified as metabolites of this compound. psu.edu

The presence of this compound-3-one as a metabolite indicates that, in addition to α-hydroxylation leading to ring cleavage and reactive species, oxidative metabolism can also occur on the piperazine ring, leading to the formation of ketone derivatives.

Table 1 summarizes some of the identified metabolites of nitrosopiperazines based on available research.

Table 1: Identified Metabolites of Nitrosopiperazines

Compound MetabolizedIdentified MetabolitesSpecies StudiedSource
N,N'-Dinitrosopiperazine (DNPz)This compound-3-one, N-nitroso-(2-hydroxyethyl)glycine, N-nitrosodiethanolamine, 3-hydroxy-N-nitrosopyrrolidine, unchanged DNPzRat ser.nlpsu.edu
This compound (MNPz)unchanged this compound, N-nitroso-3-hydroxypyrrolidine, N-nitrosodiethanolamineHuman, Rat psu.edunih.gov

The study of these metabolites provides valuable data for understanding the complete metabolic fate of this compound and its potential for bioactivation and subsequent biological effects.

Toxicological Profiles and Biological Activity of 1 Nitrosopiperazine

Genotoxicity Assessment and Mechanisms

Genotoxicity refers to the ability of a chemical compound to damage genetic information within a cell. This damage can lead to mutations, which are changes in the DNA sequence, and potentially contribute to the development of cancer. The genotoxicity of 1-nitrosopiperazine has been evaluated through various in vitro and in vivo assays, focusing on DNA adduct formation, mutagenic potential, and DNA damage induction.

DNA Adduct Formation and Alkylation

N-Nitrosamines, including this compound, are generally activated by cytochrome P450 (CYP) enzymes, primarily CYP2E1, but other isoforms can also be involved. frontiersin.orgmutuauniversal.net This metabolic activation process typically involves α-hydroxylation, leading to the formation of unstable α-hydroxy nitrosamines. mutuauniversal.netresearchgate.net These intermediates decompose into highly reactive alkyl diazonium ions, which are capable of forming DNA adducts through alkylation. frontiersin.orgmutuauniversal.netresearchgate.net If not repaired, these DNA adducts can result in mutations. researchgate.net

While general mechanisms of DNA alkylation by nitrosamines are well-established, specific details regarding the precise DNA adducts formed by this compound are less extensively documented in the provided search results compared to other nitrosamines like NDMA or NDEA. However, the principle of metabolic activation leading to alkylating species and subsequent DNA adduct formation is a common pathway for genotoxic nitrosamines. frontiersin.orgmutuauniversal.netresearchgate.net

Mutagenic Potency in In Vitro and In Vivo Models

The mutagenic potential of this compound has been assessed in several test systems. In contrast to some other cyclic nitrosamines like nitrosopyrrolidine or nitrosopiperidine, this compound was reported as not mutagenic in Escherichia coli following activation with rat liver microsomes in one study. aacrjournals.org This finding contrasted with the mutagenicity observed for several carcinogenic cyclic nitrosamines under the same conditions. aacrjournals.org

However, other sources indicate that while some nitrosamines may show negative results in standard Ames tests, they can still be rodent carcinogens, suggesting the need for enhanced testing conditions for some nitrosamines. frontiersin.orgoup.com For instance, 1-cyclopentyl-4-nitrosopiperazine, a related compound, was found to be mutagenic in the Ames test under specific conditions, including the use of methanol (B129727) as a solvent and rat or hamster liver S9-mix. oup.com This highlights the importance of optimized protocols for detecting the mutagenicity of nitrosamines.

The mutagenic potential can also influence carcinogenic potency. europa.eu While this compound was reported as non-mutagenic or only weakly so in some contexts, other methylated analogs of nitrosopiperazine have shown potent mutagenic activity in several short-term tests. oup.comresearchgate.net

DNA Damage Induction (e.g., Comet Assay)

The Comet assay, also known as single-cell gel electrophoresis (SCGE), is a technique used to detect DNA damage, such as single and double-strand breaks. scielo.org.mx It measures the migration of DNA fragments from the nucleus, creating a comet-like tail, the size of which correlates with the level of DNA damage. scielo.org.mx

One search result mentions this compound in the context of the Comet assay and genotoxicity, listing it with "NR" (Not Reported) for the genotoxic index value in CHO cells. fhi.no This suggests that while the compound may have been tested using this assay, the results were not available or reported in that specific compilation. However, related nitrosamines have been evaluated using the Comet assay in various cell types, including primary human and macaque hepatocytes, demonstrating their ability to induce DNA damage. nih.gov For example, 1-nitroso-4-methylpiperazine (NMPz), a related compound, induced DNA damage in rat and human nasal epithelial cells in vitro and in rat nasal epithelial cells in vivo, as assessed by the Comet assay. oup.com

Carcinogenicity Studies and Tumorigenesis

Carcinogenicity is the ability of a substance to induce cancer. Studies on the carcinogenicity of this compound have aimed to identify target organs, evaluate dose-response relationships, and assess its potency compared to other nitrosamines. Over 90% of more than 300 known N-nitroso compounds have been shown to be carcinogenic in animal experiments. fda.gov

Organ-Specific Carcinogenic Effects (e.g., Nasal Cavity, Urinary Bladder)

N-Nitrosamines often exhibit organotropic action, meaning they preferentially induce tumors in specific organs. fda.gov The nasal cavity and urinary bladder are known target organs for various nitrosamines. fda.govnih.govca.gov

While some methylated nitrosopiperazines have shown high incidences of tumors in organs like the thymus, esophagus, and nasal cavity researchgate.netnih.govoup.com, this compound itself has been described as either a very weak carcinogen or not carcinogenic in some studies when administered orally researchgate.net. However, this compound has been listed among substances reported to induce squamous cell carcinoma in the rat nasal cavity in non-inhalation studies. nih.gov This suggests that while its potency might be lower than some other nitrosamines, it can still induce tumors in specific organs like the nasal cavity. nih.gov

Related compounds, such as 1-nitroso-4-methylpiperazine (NMPz), have demonstrated strong nasal carcinogenicity, particularly after inhalation exposure. oup.com In one study, rats exposed to NMPz vapor developed a high incidence of nasal cavity tumors. oup.com This highlights the potential for route of exposure to influence target organ specificity and carcinogenic potency.

Dose-Response Relationships and Potency Evaluation

Dose-response relationships are fundamental to understanding the carcinogenic risk posed by a substance; they describe how the incidence or severity of an effect changes with the dose. Carcinogenic potency is often expressed using metrics like the TD50, the chronic dose rate that would induce tumors in 50% of test animals. mst.dk

Nitrosamines exhibit a wide distribution of TD50 values, indicating varying carcinogenic potencies. medicinesforeurope.com While some nitrosamines like NDEA are highly potent, this compound has a higher log TD50 value compared to NDEA, suggesting lower potency in some contexts. medicinesforeurope.com One source indicates a log TD50 value of -0.781 mg/kg/day for this compound, which is higher than that of NDEA (-2.585 mg/kg/day). medicinesforeurope.com

However, the carcinogenic potency can be influenced by structural features, metabolic activation, and the route of exposure. frontiersin.orgresearchgate.netfda.govnih.gov While this compound has been considered weakly carcinogenic or non-carcinogenic in some oral studies researchgate.net, its inclusion in lists of substances inducing nasal cavity tumors in rats suggests that at sufficient doses, it can exert carcinogenic effects in specific organs nih.gov. Structure-activity relationship (SAR) analyses are used to understand how structural differences among nitrosopiperazines and other nitrosamines relate to variations in carcinogenic potency. nih.gov

The concept of acceptable intake (AI) limits for nitrosamine (B1359907) impurities in pharmaceuticals is often derived from carcinogenic potency data like TD50 values. fda.govnih.gov While specific AI limits for this compound based solely on its own data were not prominently detailed in the provided results, related compounds like 1-methyl-4-nitrosopiperazine (B99963) have had acceptable limits estimated based on read-across and SAR analyses from structurally related compounds. nih.gov

Summary of Carcinogenicity Data (Illustrative based on search results for this compound and related compounds):

CompoundSpeciesRoute of ExposurePrimary Tumor SitesCarcinogenic Potency (Contextual)Source(s)
This compoundRatOralWeak/None reported in some studiesWeak/None reported in some studies researchgate.net
This compoundRatNon-inhalationNasal cavity (Squamous cell carcinoma)Listed as inducer nih.gov
1-Nitroso-4-methylpiperazine (NMPz)RatInhalationNasal cavity (Muco-epidermoidal carcinomas)Strong oup.com
Methylated NitrosopiperazinesRatOralThymus, Esophagus, Nasal cavityPotent (for specific derivatives) researchgate.netnih.govoup.com

Note: This table synthesizes information across multiple sources and different but related compounds to illustrate the range of findings. Specific potency comparisons for this compound are limited in the provided results.

Comparative Carcinogenicity with Related Nitrosamines (e.g., N,N'-Dinitrosopiperazine, 1-Nitroso-4-methylpiperazine)

Studies comparing the carcinogenic activity of this compound with related nitrosamines, such as N,N'-dinitrosopiperazine (DNP) and 1-nitroso-4-methylpiperazine (MNP), reveal differences in potency and target organ specificity. N,N'-dinitrosopiperazine is generally considered a potent carcinogen, inducing tumors in organs such as the liver and esophagus in rats. researchgate.net It has also been shown to induce nasal mucosa adenocarcinomas or neuroblastomas and transitional cell carcinoma of the bladder in rats when administered intravesically. nih.gov this compound, while also demonstrating carcinogenic activity, appears to be less potent than N,N'-dinitrosopiperazine in some study designs. researchgate.netutexas.edu For instance, in one study involving intravesical administration to rats, a ten times greater dose of this compound was administered compared to N,N'-dinitrosopiperazine, with this compound leading to tumors of the nasal mucosa and transitional cell neoplasms of the bladder. nih.gov It is hypothesized that this compound may be partially converted to N,N'-dinitrosopiperazine through transnitrosation in vivo, contributing to its observed carcinogenicity. nih.gov

1-Nitroso-4-methylpiperazine (MNP) is another related nitrosamine. While classified as a probable or possible human carcinogen based on laboratory tests, there is a notable contrast in its reported carcinogenicity compared to N,N'-dinitrosopiperazine. ajpaonline.commdpi.com Some studies suggest that 1-nitroso-4-methylpiperazine is much more active as a mutagen in the host-mediated assay than N,N'-dinitrosopiperazine. mdpi.com However, the carcinogenicity of 1-nitroso-4-methylpiperazine can vary significantly depending on the route of exposure. For example, inhalation exposure to 1-nitroso-4-methylpiperazine vapor in rats resulted in strong nasal carcinogenicity at a remarkably lower dose and shorter latency period compared to earlier studies involving oral uptake. nih.gov

The differences in carcinogenic potency and target organs among these related nitrosopiperazines highlight the influence of structural variations on biological activity.

Here is a summary of comparative carcinogenicity findings:

CompoundAnimal ModelRoute of AdministrationPrimary Tumor SitesRelative Potency (vs. DNP)
This compoundRatIntravesicalNasal mucosa, Urinary bladderLower
N,N'-DinitrosopiperazineRatOral, IntravesicalLiver, Esophagus, Nasal mucosa, Urinary bladderHigher
1-Nitroso-4-methylpiperazineRatInhalation, OralNasal cavity (inhalation), inconsistent findings (oral)Variable

Structure-Activity Relationships in Carcinogenesis

The carcinogenic potential of nitrosamines, including nitrosopiperazines, is closely linked to their chemical structure and how they are metabolized in the body. Understanding these structure-activity relationships (SARs) is crucial for predicting the toxicity of novel or less-studied nitrosamines. researchgate.netresearchgate.netfrontiersin.org

Influence of Substituents on Carcinogenic Potency

The presence and nature of substituents on the piperazine (B1678402) ring can significantly impact the carcinogenic potency and target organ specificity of nitrosopiperazines. impactfactor.orgnih.govresearchgate.net Metabolic activation, often involving α-hydroxylation of the carbon adjacent to the nitroso group, is a key step in the carcinogenic process of many nitrosamines. impactfactor.orgacs.org Substituents can influence the likelihood of this metabolic activation.

Studies on related cyclic nitrosamines, such as nitrosopyrrolidine derivatives, have shown that substituents can alter the target organ and potency. nih.gov For example, methyl substitution at the alpha-carbon position can diminish liver carcinogenicity, while other substituents, like chlorine, can shift the target organ and reduce the time to tumor development. nih.gov

In the context of nitrosopiperazines, the difference in carcinogenicity between this compound and N,N'-dinitrosopiperazine suggests that the presence of a second nitroso group substantially increases potency. researchgate.netutexas.edu Methylation, as seen in 1-nitroso-4-methylpiperazine, also influences activity, although the specific effects can be complex and route-dependent. nih.gov Steric hindrance introduced by bulky substituents at or near the α-carbon can limit metabolic activation and potentially reduce carcinogenic potency. researchgate.neteuropa.eu Conversely, the electronic effects of substituents can also play a role in the stability of reactive intermediates formed during metabolism. europa.eu

Computational Toxicology and Predictive Modeling Approaches

Given the large number of potential nitrosamines and the ethical and practical limitations of extensive animal testing, computational toxicology and predictive modeling approaches are increasingly used to assess the carcinogenic risk of nitrosamines, including nitrosopiperazine impurities. researchgate.netacs.orgacs.orgnih.govmulticase.com These methods aim to predict carcinogenicity based on chemical structure and understanding of metabolic activation pathways. researchgate.netacs.orgacs.org

Quantitative Structure-Activity Relationship (QSAR) models and read-across approaches utilize data from known carcinogens to predict the activity of structurally similar compounds. researchgate.netresearchgate.netfrontiersin.orgnih.gov For nitrosamines, computational methods often focus on predicting the likelihood of metabolic α-carbon hydroxylation, a critical step in the formation of reactive species that can alkylate DNA. acs.orgacs.orgmulticase.com While predicting α-hydroxylation alone may not fully correlate with carcinogenicity due to other influencing factors, these models can identify key structural features that impact this metabolic step. acs.orgacs.org

Quantum chemical calculations are also employed to gain insights into the activation and deactivation pathways of nitrosamines, helping to understand the balance between the formation of DNA adducts and competing reactions. nih.govfrontiersin.org These computational approaches, by capturing key SARs, can help distinguish between potent and less potent or non-carcinogenic nitrosamines and inform risk assessment when empirical data is limited. researchgate.netfrontiersin.org They can also aid in selecting relevant structural analogues for read-across studies. acs.org

Analytical Methodologies for 1 Nitrosopiperazine Detection and Quantification

Chromatographic Techniques for Separation

Chromatographic methods are essential for separating 1-Nitrosopiperazine from complex sample matrices and other potential impurities before detection. Different chromatographic modes are employed depending on the properties of the matrix and the target analyte.

Liquid Chromatography (LC) Applications

Liquid chromatography, including High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), is widely used for the analysis of this compound, particularly for less volatile or thermally unstable samples. LC methods offer versatility in separating a broad range of nitrosamines. ijpsjournal.com Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry has been specifically developed for the quantification of N-nitrosopiperazine in treated wastewater, demonstrating its suitability for highly polar analytes. scholaris.cacdnsciencepub.com An LC-UV method has also been reported for the evaluation of this compound stocks for cross-contamination. amazonaws.com

Research findings highlight the application of UPLC-MS/MS for the analysis of this compound. nih.govindexcopernicus.com LC-MS/MS methods have been developed and validated for the determination of this compound in various pharmaceutical products, including those containing rifampicin (B610482) and levocetirizine (B1674955). nih.govfda.gov.twmdpi.comfrontiersin.orgnih.govresearchgate.net These methods often utilize gradient elution with mobile phases such as ammonium (B1175870) formate (B1220265) in water and acetonitrile. nih.govfrontiersin.org

Gas Chromatography (GC) Applications

Gas chromatography is a valuable technique for the analysis of more volatile nitrosamines. GC-based methods, often coupled with sensitive detectors, are employed for the determination of this compound. GC-MS/MS is a commonly used technique for the quantification of nitrosamines, including N-nitrosopiperazine, in various matrices. nih.govresearchgate.net A generic fast GC-MS method has been developed and validated for the quantitative determination of a wide range of low molecular weight nitrosamines, including 1-Methyl-4-nitrosopiperazine (B99963) (MeNP). researchgate.net Headspace GC is also employed, particularly for volatile nitrosamine (B1359907) impurity analysis with high sample matrix loading, as it minimizes machine contamination. acs.org GC coupled with a Thermal Energy Analyzer (GC-TEA) has also been reported for the detection of N-nitrosopiperazine. ajpaonline.com

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) offers an alternative separation technique that can be applied to the analysis of nitrosamines. SFC-MS and SFC-MS/MS methods have been developed for the quantification of nitrosamine impurities, including N-nitrosopiperazine, in pharmaceuticals. indexcopernicus.commdpi.comajpaonline.comdntb.gov.ua SFC can provide different selectivity compared to LC and GC and may offer speed advantages. ijpsjournal.com

Mass Spectrometric Detection and Characterization

Mass spectrometry is a powerful detection technique that provides high sensitivity and selectivity when coupled with chromatography, enabling the trace analysis of this compound.

LC-MS/MS and LC-HRMS for Trace Analysis

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (LC-HRMS) are predominant techniques for the trace analysis of this compound and other nitrosamine impurities. ijpsjournal.comijpsjournal.comcphi-online.comshimadzu.com These methods offer the necessary sensitivity and selectivity to meet stringent regulatory limits. LC-MS/MS is widely recommended by regulatory agencies for nitrosamine analysis due to its capability to detect and quantify trace levels in complex matrices. sigmaaldrich.com

Specific LC-MS/MS methods for this compound quantification often utilize positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode. scholaris.canih.gov For instance, a sensitive LC-MS/MS method for determining N-nitrosopiperazine in levocetirizine API and formulations used MRM transitions. nih.gov

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
N-nitrosopiperazine 116.1 85.1 12
N-nitrosopiperazine 116.1 69.1 Not specified
N-nitrosopiperazine 116.1 55.1 Not specified
N-nitrosopiperazine-d8 124.0 93.0 12

Based on specific research, the limit of quantification (LOQ) for N-nitrosopiperazine using an SLE-HILIC-MS method in treated wastewater was reported as 0.25 µg/L. scholaris.cacdnsciencepub.com For the determination of 1-methyl-4-nitrosopiperazine (MNP) in rifampicin capsules by LC-MS/MS, LOD and LOQ values of 0.0067 ppm and 0.013 ppm, respectively, have been reported. frontiersin.org Another LC-MS/MS method for MNP in rifampicin products established an LOQ of 0.05 μg/g. fda.gov.tw For N-nitrosopiperazine in levocetirizine, the LOQ was established at 1 ng/mL within a range of 1-50 ng/mL. nih.gov

LC-HRMS is also a key technique, providing high selectivity and the ability to differentiate nitrosamine-like impurities from actual nitrosamines. ajpaonline.comsigmaaldrich.com LC-HRMS/MS has been used for the analysis of nitrosamines, including N-nitrosopiperazine. ajpaonline.com

GC-MS/MS for Volatile Species

Gas Chromatography coupled with tandem Mass Spectrometry (GC-MS/MS) is a standard method for achieving the required sensitivity and selectivity for volatile nitrosamines. ijpsjournal.com This technique is frequently applied for the determination of N-nitrosopiperazine and other nitrosamines. nih.govresearchgate.net Headspace GC-MS/MS is particularly useful for analyzing volatile nitrosamines in samples with complex matrices. acs.org

GC-MS/MS methods have been developed for the simultaneous determination of N-nitrosopiperazine and 1,4-dinitrosopiperazine (B30178). akjournals.com These methods are capable of quantifying impurities at levels below specified limits. akjournals.com

Ionization Techniques (ESI, APCI)

Liquid chromatography coupled with mass spectrometry (LC-MS) is a widely used technique for the analysis of nitrosamines. Ionization of the analytes is a crucial step in LC-MS, and atmospheric pressure ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly employed.

Both ESI and APCI have been utilized for the analysis of nitrosamines. While ESI is often preferred for polar and soluble compounds, APCI is typically used for more volatile substances. Some research suggests that APCI may offer higher sensitivity for nitrosamine analysis compared to ESI, although the optimal ionization mode can depend on various factors including the specific analyte, the mass spectrometer used, and the mobile phase composition chem960.comuni.lu. Methods for the analysis of 1-methyl-4-nitrosopiperazine (MNP) in pharmaceutical products have successfully employed ESI uni.lujkchemical.comscitoys.comjkchemical.comuni.luscitoys.com. The choice of ionization technique significantly impacts the method's sensitivity and ability to detect and quantify nitrosopiperazine compounds at the required trace levels.

Sample Preparation and Matrix Effects

Effective sample preparation is paramount for the accurate analysis of this compound, especially in complex matrices. The goal of sample preparation is to isolate and potentially concentrate the analyte while removing interfering substances that could affect chromatographic separation or mass spectrometric detection. Matrix effects, caused by components in the sample matrix other than the analyte, can suppress or enhance the ionization efficiency of the analyte, leading to inaccurate quantification.

Extraction Techniques (e.g., Solid Phase Extraction, Supported Liquid Extraction)

Solid Phase Extraction (SPE) and Supported Liquid Extraction (SLE) are targeted extraction techniques frequently used for sample preparation in nitrosamine analysis. These techniques are designed to provide cleaner extracts, higher recoveries, and improved analytical sensitivity compared to simpler methods nih.govnih.gov.

SPE involves the retention of analytes on a solid sorbent based on their physical and chemical properties, followed by elution with a suitable solvent nih.gov. SLE, analogous to liquid-liquid extraction, utilizes an inert support material to immobilize the aqueous sample, allowing an organic solvent to extract the target analytes as it flows through the support nih.gov. A method for quantifying N-nitrosopiperazine in treated wastewater has successfully utilized SLE as the sample preparation technique. SPE has also been applied for the extraction of various nitrosamines from wastewater samples. The selection of the appropriate extraction technique and sorbent/solvent system depends on the chemical properties of this compound and the nature of the sample matrix nih.gov.

Approaches for Complex Matrices (e.g., Wastewater, Pharmaceutical Products, Biological Samples)

Analyzing this compound in complex matrices such as wastewater, pharmaceutical products, and biological samples presents unique challenges due to the diverse range of potential interferences.

In wastewater , the high salt content and presence of various organic and inorganic compounds can significantly impact extraction efficiency and cause matrix effects. Approaches to address this include using matrix-matched standards prepared in a synthetic matrix mimicking the wastewater composition to improve the accuracy of quantification. SLE has been shown to be effective for extracting N-nitrosopiperazine from treated wastewater.

For pharmaceutical products , the complexity of the drug substance and excipients can interfere with the analysis of nitrosamine impurities like MNP jkchemical.comscitoys.com. Extraction techniques, sometimes involving neutralization steps, are necessary to isolate MNP from the complex pharmaceutical matrix jkchemical.comscitoys.com. LC-MS/MS methods have been developed and validated for the determination of MNP in various rifampicin-containing products, highlighting the need for sample preparation tailored to the specific drug matrix jkchemical.comscitoys.comjkchemical.comuni.luscitoys.com.

In biological samples such as urine or plasma, the presence of endogenous compounds can also lead to matrix effects. While specific detailed methods for this compound in biological matrices were less prevalent in the search results, the analysis of other nitrosamines in biological fluids commonly employs LC-MS/MS or CE-MS methods following appropriate extraction and clean-up procedures. An electrochemical sensor has been reported for quantifying this compound (NRP) in urine samples, indicating the feasibility of analyzing this compound in biological matrices.

Method Validation and Performance Parameters

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. Key performance parameters evaluated during validation include sensitivity, specificity, accuracy, and precision.

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of the analyte that can be reliably detected, though not necessarily quantified. The Limit of Quantification (LOQ) is the lowest concentration of the analyte that can be quantified with acceptable accuracy and precision chem960.com.

LOD and LOQ are crucial parameters for assessing the capability of an analytical method for trace impurity analysis. For this compound (NRP) and 1-methyl-4-nitrosopiperazine (MNP), these limits are often reported in the low ng/mL or ppb range, reflecting the need for high sensitivity uni.luuni.lu.

Reported LOD and LOQ values for MNP in pharmaceutical products vary depending on the specific method and matrix. Examples of reported LOD and LOQ values for MNP include:

ParameterValue (ng/mL)Value (ppm)Matrix/MethodSource
LOD (MNP)0.30.010Rifampin (LC-ESI-HRMS) uni.lu
LOQ (MNP)0.50.017Rifampin (LC-ESI-HRMS) uni.lu
LOD (MNP)0.51-Rifampicin products (LC-MS/MS) jkchemical.com
LOQ (MNP)0.51-Rifampicin products (LC-MS/MS) jkchemical.com
Instrument LOD (MNP)0.5-Rifampicin products (LC-MS/MS)
Method LOD (MNP)-10 ng/g (0.01 ppm)Rifampicin products (LC-MS/MS)
Instrument LOQ (MNP)1.0-Rifampicin products (LC-MS/MS)
Method LOQ (MNP)-20 ng/g (0.02 ppm)Rifampicin products (LC-MS/MS)
LOD (MNP)-0.0067Rifampicin capsules (LC-MS/MS) uni.lu
LOQ (MNP)-0.013Rifampicin capsules (LC-MS/MS) uni.lu
LOD (NRP)0.037 µM-Pharmaceutical formulations and urine (electrochemical sensor)
LOQ (NRP)0.12 µM-Pharmaceutical formulations and urine (electrochemical sensor)
LOD (various nitrosamines including N-methyl-npz)0.15–1.00-APIs (GC-MS)
LOQ (various nitrosamines including N-methyl-npz)LOQ up to 21.6-APIs (GC-MS)
Method LOQ (N-nitrosopiperazine)-0.25 µg/L (0.25 ppb)Treated wastewater (SLE-HILIC-MS)

These values demonstrate that analytical methods are capable of detecting and quantifying nitrosopiperazines at very low concentrations, which is essential for regulatory compliance and safety assessments.

Environmental Fate and Remediation Strategies for 1 Nitrosopiperazine

Degradation Pathways in Environmental Compartments

The environmental persistence and transformation of 1-nitrosopiperazine are governed by several key degradation pathways, including hydrolysis, photolysis, and oxidation. The efficiency of these pathways is significantly influenced by environmental conditions such as pH, light exposure, and the presence of oxidative agents.

Hydrolytic Stability and pH Influence

The hydrolysis of this compound, a process involving the reaction with water, is markedly dependent on the pH of the surrounding medium. In aqueous solutions, the degradation of this compound is subject to specific acid-base catalysis. This involves the hydrolysis of protonated molecules of the compound catalyzed by hydrogen ions, as well as spontaneous hydrolysis influenced by water, zwitterions, unprotonated molecules, and monoanions of this compound nih.gov.

The stability of the compound varies significantly across the pH spectrum. For instance, in acidic environments, the degradation of protonated molecules is the dominant reaction nih.gov. The rate of degradation can differ by several orders of magnitude depending on the pH, with the greatest stability observed in specific pH ranges nih.gov.

pH RangeDominant Hydrolysis ReactionRelative Stability
AcidicDegradation of protonated molecules catalyzed by hydrogen ionsVaries, with the smallest differences in degradation rates observed here.
4-6Spontaneous hydrolysis under the influence of waterGreatest stability for related compounds like daunorubicin, but this compound derivatives can degrade at a greater rate.
AlkalineHydrolysis catalyzed by hydroxide (B78521) ions is not observed for some related amidine derivatives.Varies

This table summarizes the influence of pH on the hydrolytic degradation of this compound and its derivatives, based on general principles of acid-base catalysis. nih.gov

Photolytic Degradation under Light Exposure

Exposure to light, particularly in the UV-A region, can induce the photolytic degradation of this compound. This process involves the absorption of photons, leading to the excitation of the molecule and subsequent chemical decomposition acs.orgnih.gov. The photolysis of this compound can result in the formation of various degradation products acs.orgresearchgate.net.

Studies have shown that aqueous this compound degrades slowly upon exposure to broad-band UV light researchgate.netnih.gov. The quantum yield of photodissociation, a measure of the efficiency of the photolytic process, is a critical parameter in determining the rate of degradation acs.org. For some nitrosamines, the quantum yield for photo-dissociation following excitation is close to 1.0, indicating a highly efficient process acs.org.

The primary products expected from the photolysis of this compound include 1,2,3,6-tetrahydropyrazine and 1-nitropiperazine (B131163) acs.orgresearchgate.net. The rate of photolytic degradation is proportional to the intensity of the light and the concentration of the compound nih.gov.

Light ConditionDegradation RatePrimary Degradation Products
Natural SunlightDependent on light intensity and quantum yield.1,2,3,6-tetrahydropyrazine, 1-nitropiperazine acs.orgresearchgate.net
Broad-band UV lightSlow degradation observed in aqueous solutions. researchgate.netnih.govNot specified in the provided context.

This table outlines the key aspects of the photolytic degradation of this compound under different light conditions.

Oxidative Degradation Processes

Oxidative degradation is a significant pathway for the transformation of this compound in the environment. This process can be initiated by various oxidizing agents, including hydroxyl radicals (•OH) and chlorine radicals (•Cl) researchgate.netnih.gov.

The reaction with hydroxyl radicals is considered a major transformation pathway for amines in the atmosphere, leading to atmospheric lifetimes on the order of hours researchgate.net. The oxidation of this compound can lead to the formation of N-centered radicals, which can further react with nitrogen oxides (NOx) to form other hazardous compounds researchgate.net.

Chlorine radical-initiated oxidation also plays a crucial role in the atmospheric formation of nitrosamines nih.gov. Studies have shown that the reaction of piperazine (B1678402) (the precursor to this compound) with chlorine radicals exclusively leads to N-center radicals that mainly react with NO to produce nitrosamines researchgate.netnih.gov.

It is important to note that while some oxidative techniques can destroy over 99% of the initial hydrazine compounds (related to amines), they can also lead to the formation of carcinogenic N-nitroso compounds and other mutagenic species nih.gov.

Oxidizing AgentReaction PathwaySignificance
Hydroxyl Radicals (•OH)Main transformation pathway in the atmosphere. researchgate.netLeads to short atmospheric lifetimes and the formation of N-centered radicals. researchgate.net
Chlorine Radicals (•Cl)Initiates amine oxidation, forming N-center radicals. researchgate.netnih.govImportant for the atmospheric formation of nitrosamines. nih.gov
Sodium hypochlorite, calcium hypochlorite, potassium iodate, potassium permanganateOxidative degradation of related hydrazine compounds. nih.govCan lead to the formation of carcinogenic byproducts. nih.gov

This table summarizes the different oxidative degradation processes for this compound and its precursors.

Occurrence and Distribution in Environmental Media

This compound has been detected in various environmental compartments, primarily as a result of industrial processes and subsequent environmental transport. Its presence in treated wastewater, surface water, and the atmosphere is of particular concern due to its potential carcinogenicity.

Presence in Treated Wastewater and Surface Water

This compound can be found in treated wastewater, often originating from industrial facilities that use piperazine, such as in post-combustion CO2 capture processes plu.mxscholaris.cacdnsciencepub.com. These carcinogenic species can then make their way into environmental waters plu.mxscholaris.ca.

The United States Environmental Protection Agency (US EPA) has recommended that the concentration of N-nitrosamines in surface water not exceed 1.24 μg/L plu.mxscholaris.cacdnsciencepub.comcdnsciencepub.com. Analytical methods have been developed to quantify this compound in treated wastewater at trace levels, with method limits of quantification (MLOQ) as low as 0.25 μg/L plu.mxscholaris.cacdnsciencepub.com.

In some cases, the concentration of this compound in washwater from industrial facilities has been found to be as high as 65 μM amazonaws.com. The presence of this compound and other N-nitrosamines in natural waters is a growing concern, particularly in agricultural areas where residents may consume groundwater that could be contaminated rsc.org.

Water SourceReported Concentrations / LimitsAnalytical Method Highlights
Treated WastewaterQuantified at trace levels. plu.mxscholaris.caHydrophilic interaction liquid chromatography-mass spectrometry (HILIC-MS) after supported liquid extraction (SLE). MLOQ of 0.25 μg/L. plu.mxscholaris.cacdnsciencepub.com
Surface WaterUS EPA recommended limit: not to exceed 1.24 μg/L. plu.mxscholaris.cacdnsciencepub.comcdnsciencepub.comNot specified in the provided context.
Industrial WashwaterConcentrations as high as 65 μM have been reported. amazonaws.comHigh-performance liquid chromatography with ultraviolet detection (HPLC-UV). amazonaws.com
Groundwater (Agricultural Areas)N-nitrosamines detected, with NDMA up to 52 ng L−1. rsc.orgNot specified in the provided context.

This table provides an overview of the occurrence and detection of this compound in various water sources.

Atmospheric Emissions and Transport

Atmospheric emissions of this compound and its precursors can occur from industrial sources researchgate.net. Once in the atmosphere, these compounds can undergo transport and transformation processes. The atmospheric lifetime of amines, the precursors to this compound, is on the order of hours due to their reaction with hydroxyl radicals researchgate.net.

The atmospheric oxidation of piperazine by both hydroxyl and chlorine radicals can lead to the formation of N-centered radicals, which can subsequently react with nitrogen oxides (NOx) to form this compound researchgate.netnih.gov. The yield of nitrosamine (B1359907) formation can be significant, particularly in polluted urban atmospheres with low concentrations of nitric oxide (NO) researchgate.netnih.gov.

Studies have also investigated the in vivo formation of this compound following inhalation exposure to piperazine in the air, indicating that atmospheric exposure can lead to internal exposure to this carcinogen nih.gov.

Emission SourceAtmospheric FateKey Findings
Industrial Processes (e.g., CO2 capture)Oxidation by •OH and •Cl radicals. researchgate.netnih.govAtmospheric lifetime of precursor amines is on the order of hours. researchgate.net
Reaction with NOx to form nitrosamines. researchgate.netnih.govHigh nitrosamine yield in polluted urban atmospheres. researchgate.netnih.gov
Occupational Exposure (inhalation of piperazine)In vivo nitrosation. nih.govInhalation of piperazine can lead to the formation and excretion of this compound. nih.gov

This table summarizes the atmospheric emissions and transport pathways of this compound and its precursors.

Mitigation and Control Measures

Mitigating the environmental impact of this compound (MNPZ) involves a two-pronged approach: preventing its formation in industrial settings and remediating it once it has contaminated the environment.

Strategies to Reduce Formation in Industrial Processes (e.g., CO2 Capture)

The formation of this compound is a significant concern in amine-based post-combustion CO2 capture (PCCC) technologies that utilize piperazine (PZ) as a solvent. researchgate.netacs.org In these systems, nitrogen oxides (NOx) present in flue gas can react with piperazine to form nitrosamines. researchgate.netacs.org The reaction primarily involves nitrite (B80452), an oxidation product of NOx, reacting with piperazine under specific process conditions. researchgate.netacs.orgutexas.edu

Research has identified several key factors that influence the rate of MNPZ formation, and controlling these parameters is central to mitigation strategies. The reaction is first order in nitrite, piperazine carbamate (B1207046) species, and hydronium ion concentration. researchgate.netacs.orgnih.gov

Key research findings on MNPZ formation kinetics:

Temperature Dependence: MNPZ formation is observed at temperatures greater than 75°C. utexas.edu As the temperature increases, the maximum concentration of MNPZ is reached more quickly. utexas.edu

Activation Energy: The activation energy for the formation of MNPZ from nitrite and piperazine has been calculated to be 84 ± 2 kJ/mol. researchgate.netacs.orgnih.gov

Decomposition: At higher temperatures (e.g., 150°C), MNPZ undergoes thermal decomposition, which can be an important control mechanism. utexas.edunih.gov The rate of this decomposition also increases with temperature. utexas.edu The activation energy for MNPZ decomposition is 94 kJ/mol. nih.gov

Control Strategies:

Thermal Decomposition: Operating the stripper or desorber section of the CO2 capture plant at elevated temperatures (e.g., 150°C) can promote the thermal decomposition of MNPZ, thus reducing its steady-state concentration in the solvent. nih.govforcetechnology.com

pH Control: The formation of nitrosamines is often pH-dependent, with acidic conditions typically favoring the reaction. zamann-pharma.comfda.gov Maintaining optimal pH levels in the scrubbing solution can help minimize nitrosating conditions. zamann-pharma.com

Use of Inhibitors: The understanding of the MNPZ formation mechanism opens the possibility for developing chemical inhibitors that can disrupt the reaction pathways. researchgate.netacs.orgnih.gov Antioxidants like ascorbic acid or alpha-tocopherol have been shown to inhibit nitrosamine formation in other contexts and could be explored for their efficacy in amine scrubbing systems. fda.gov

NOx Removal: Reducing the concentration of NOx in the flue gas before it enters the amine scrubber is a direct way to limit the availability of the nitrosating agent.

ParameterFindingSource
Formation Conditions
TemperatureMNPZ formation observed at > 75°C. utexas.edu utexas.edu
Reaction OrderFirst order in nitrite, piperazine carbamate, and hydronium ion. researchgate.netacs.orgnih.gov researchgate.netacs.orgnih.gov
Kinetic Data
Formation Activation Energy84 ± 2 kJ/mol. researchgate.netacs.orgnih.gov researchgate.netacs.orgnih.gov
Formation Rate Constant (at 100°C)8.5 × 10³ ± 1.4 × 10³ dm⁶ mol⁻² s⁻¹. researchgate.netacs.orgnih.gov researchgate.netacs.orgnih.gov
Decomposition Activation Energy94 kJ/mol. nih.gov nih.gov
Process Parameters Studied
Piperazine (PZ) Concentration0.1 to 5 mol/dm³. researchgate.netacs.orgnih.gov researchgate.netacs.orgnih.gov
CO2 Loading (mol CO2/mol PZ)0.001 to 0.8. acs.orgnih.gov acs.orgnih.gov
Temperature Range50 to 135°C. researchgate.netacs.orgnih.gov researchgate.netacs.orgnih.gov

Remediation Technologies for Contaminated Media

Once this compound has contaminated environmental media such as water or soil, various remediation technologies can be employed for its removal or degradation. While research specifically targeting this compound is limited, technologies effective for the broader class of N-nitrosamines are applicable.

Biological Treatment: Biological wastewater treatment processes, particularly activated sludge systems, have demonstrated effectiveness in removing N-nitrosamines. nih.gov The removal efficiencies for various nitrosamines in activated sludge treatment are generally above 60%. nih.gov A combination of nitrification/denitrification followed by sand filtration has been reported to reduce total nitrosamine content by up to 90%. researchgate.net However, the efficiency can be lower at very low influent concentrations, suggesting a potential threshold for effective cometabolic degradation. nih.gov

Physical Removal Technologies:

Adsorption: Activated carbon has been shown to be an effective sorbent for selectively removing volatile nitrosamines from the water wash section of carbon capture systems, preventing their emission. flintbox.com This technology involves passing the contaminated water through a bed of activated carbon, which adsorbs the nitrosamine molecules.

Filtration: Sand filtration, when used as an additional step after secondary wastewater treatment, can further remove nitrosamines, even at low concentrations. nih.gov

Chemical and Advanced Oxidation Processes (AOPs):

In Situ Chemical Oxidation (ISCO): ISCO involves injecting chemical oxidants into the contaminated soil or groundwater to destroy contaminants. itrcweb.org This is a demonstrated technology for various organic pollutants.

Ozonation: The use of ozone can be effective in degrading nitrosamines. acs.org Ozonation helps minimize the formation of N-nitrosodimethylamine (NDMA) by facilitating the production of N-oxides. biotech-asia.org

UV Treatment: Ultraviolet (UV) radiation, often in combination with an oxidant like hydrogen peroxide (an advanced oxidation process), can be used to break down nitrosamine compounds. Post-processing with UV-AOPs has been shown to degrade nitrosamines to below detection limits in reverse osmosis effluents. researchgate.net

Technology CategorySpecific TechnologyPrinciple of OperationApplicability to this compound
Biological Activated Sludge TreatmentMicroorganisms in sludge degrade organic contaminants. epa.govEffective for general N-nitrosamines; removal efficiencies >60%. nih.gov
Nitrification/Denitrification + Sand FiltrationBiological nitrogen removal followed by physical filtration.Can achieve up to 90% removal of nitrosamines. researchgate.net
Physical Activated Carbon AdsorptionContaminants adhere to the surface of porous carbon particles. epa.govDemonstrated to selectively remove nitrosamines from water wash in CCS. flintbox.com
Sand FiltrationPhysical removal of suspended solids and associated contaminants.Effective as a polishing step after biological treatment. nih.gov
Chemical/Advanced In Situ Chemical Oxidation (ISCO)Injection of oxidants to chemically destroy contaminants in place. itrcweb.orgA general approach for organic contaminants.
OzonationStrong oxidation potential of ozone breaks down organic molecules. acs.orgEffective for degrading nitrosamines. acs.orgbiotech-asia.org
UV-Based Advanced Oxidation (UV-AOP)UV light, often with an oxidant, generates highly reactive radicals that destroy contaminants.Can degrade nitrosamines to below detection limits. researchgate.net

Regulatory Science and Risk Assessment Frameworks for 1 Nitrosopiperazine

Global Regulatory Guidelines and Acceptable Intake Limits

Regulatory agencies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), Health Canada, and the World Health Organization (WHO) have issued guidance documents outlining expectations for the control of nitrosamine (B1359907) impurities in pharmaceuticals. fda.govwho.intmeasurlabs.comcanada.caeuropa.eu These guidelines require manufacturers to conduct thorough risk assessments, perform confirmatory testing if a risk is identified, and implement mitigation measures to reduce or prevent the presence of nitrosamines. measurlabs.comthefdagroup.com

Acceptable Intake (AI) limits are established for individual nitrosamines to define a level of exposure that is considered to pose a negligible risk to human health over a lifetime of exposure (typically assumed to be 70 years). raps.org This negligible risk is generally approximated as an increased cancer risk of one additional case in 100,000 subjects. raps.org

For 1-Nitrosopiperazine (often referred to as MNP or MeNP in regulatory contexts), specific AI limits have been established by various regulatory bodies. For example, the Health Sciences Authority (HSA) recommends an AI limit of 400 ng/day for 1-methyl-4-nitrosopiperazine (B99963) (MNP). hsa.gov.sg The WHO also noted that the AI for MeNP has been revised to 400 ng/day based on the Carcinogenic Potency Categorization Approach (CPCA). who.int The FDA also lists 1-methyl-4-nitrosopiperazine (MNP) with a recommended AI limit of 3,000 ng/day and a corresponding limit of 5 ppm for certain drug products like Rifampin (injection and capsules), with an estimated duration until August 1, 2025, for implementation. fda.gov However, another FDA table indicates a recommended AI limit of 400 ng/day for N-nitroso-piperazine (this compound) based on the CPCA. fda.gov The EMA also lists N-nitroso-piperazine (this compound) with an AI of 400 ng/day, categorized under CPCA Category 3. europa.eu The Therapeutic Goods Administration (TGA) in Australia also lists 1-Methyl-4-nitrosopiperazine (MeNP/MNP) with an AI limit of 400 ng/day, assigned to CPCA Category 3. tga.gov.au

Here is a summary of some reported Acceptable Intake Limits for this compound:

Regulatory BodyCompound NameReported AI Limit (ng/day)CPCA Category (if applicable)Source/Basis
HSA1-methyl-4-nitrosopiperazine4003CPCA
WHOMeNP400CPCACPCA
FDA1-methyl-4-nitrosopiperazine3000Not specifiedCompound specific/Read-across (Interim for Rifampin) fda.gov
FDAN-nitroso-piperazine4003CPCA
EMAN-nitroso-piperazine4003CPCA
TGA1-Methyl-4-nitrosopiperazine4003CPCA

Note: AI limits can vary between regulatory bodies and may be subject to updates based on new data and assessment methodologies.

Advanced Risk Assessment Methodologies

Assessing the risk posed by nitrosamine impurities, especially those for which comprehensive toxicological data are limited, requires advanced methodologies.

Defined Approach for Risk Assessment of New Nitrosamines (DARAN)

The Defined Approach for Risk Assessment of New Nitrosamines (DARAN) is a proposed framework that utilizes structure-activity relationship (SAR) analysis and read-across principles to establish acceptable limits for novel nitrosamines lacking toxicological data. usp.orgaltox.com.brusp.brresearchgate.net DARAN aims to provide a transparent and scientifically justified approach for setting limits by comparing the structural features and potential carcinogenic potency of the new nitrosamine to those of known nitrosamines with available toxicological data. usp.orgaltox.com.brresearchgate.net The evaluation of 1-methyl-4-nitrosopiperazine (MeNP) has been used to exemplify the application and adequacy of the DARAN approach in proposing an acceptable limit based on interpretable, predictive, and transparent hypotheses. usp.brresearchgate.net

Read-Across and Surrogate Compound Analysis

Read-across is a data gap filling technique recognized in regulatory guidance as a valuable tool for establishing AI limits for nitrosamines, particularly Nitrosamine Drug Substance-Related Impurities (NDSRIs), for which compound-specific data may be limited. fda.govlhasalimited.org This approach involves using toxicological data from a structurally similar "surrogate" compound to estimate the potential toxicity of the target nitrosamine. fda.govlhasalimited.orgmulticase.com Considerations for selecting appropriate surrogates for read-across include structural similarity, the degree of substitution, steric bulk, electronic influences, potential for metabolic activation, and the stability/reactivity of resulting metabolites. multicase.com For nitrosopiperazine impurities, SAR analyses are conducted to understand patterns and infer variations in carcinogenic potency compared to well-studied nitrosamines like NDMA and NDEA. researchgate.net The DARAN approach specifically incorporates read-across based on structural similarity criteria and scientifically supported hypotheses to predict TD50 values (doses causing a 50% tumor incidence) from the closest structurally related compounds, often employing a worst-case approach. altox.com.brresearchgate.net

Integration of In Vitro and In Vivo Data for Risk Prioritization

The integration of data from both in vitro and in vivo studies is crucial for a comprehensive risk assessment and prioritization of nitrosamine impurities. While in vitro assays, such as the Ames test, can provide valuable information on mutagenicity, they may have limitations in accurately predicting carcinogenic potency due to factors like metabolic activation. europa.eu In vivo studies, such as rodent carcinogenicity bioassays and in vivo mutagenicity assays, offer more biologically relevant data for assessing carcinogenic potential. europa.euresearchgate.net

Strategies for Control and Mitigation in Regulated Products

Controlling and mitigating the presence of nitrosamine impurities in regulated products, particularly pharmaceuticals, is a critical aspect of ensuring patient safety.

Control of Impurity Levels in Pharmaceutical Products

Pharmaceutical manufacturers are required to implement control strategies to ensure that nitrosamine impurity levels in drug substances and finished drug products are at or below acceptable limits. ijnrd.orgwho.intmeasurlabs.com This involves a multi-step process that includes evaluating the risk of nitrosamine formation or introduction, performing confirmatory testing if a risk is identified, and implementing mitigation measures. measurlabs.comthefdagroup.com

Potential root causes of nitrosamine formation in pharmaceuticals include reactions between secondary, tertiary, or quaternary amines (present in APIs, intermediates, reagents, or solvents) and nitrosating agents (such as nitrite (B80452) impurities in excipients) under suitable conditions, often acidic pH or elevated temperatures. fda.govmeasurlabs.comzamann-pharma.com Contaminated raw materials, the use of recovered solvents, and inadequate manufacturing processes can also contribute to the presence of nitrosamines. fda.govmeasurlabs.comzamann-pharma.com

Strategies to reduce nitrosamine levels include:

Selecting high-purity raw materials with low levels of nitrosamine precursors and nitrosating agents. zamann-pharma.com

Optimizing manufacturing processes to avoid conditions that promote nitrosamine formation, such as controlling pH, temperature, and reaction times. zamann-pharma.com

Incorporating nitrosation inhibitors, such as antioxidants like ascorbic acid or alpha-tocopherol. zamann-pharma.com

Implementing appropriate analytical methods with sufficient sensitivity and specificity for the detection and quantification of nitrosamine impurities at low levels. measurlabs.comthefdagroup.com

Establishing and maintaining a robust pharmaceutical quality system with procedures and specifications to ensure the control of materials and products. who.int

For 1-methyl-4-nitrosopiperazine (MNP), specifically identified in products like rifampicin (B610482), mitigation measures are crucial to decrease the impurity content to acceptable levels. who.intresearchgate.netwho.int Manufacturers are expected to implement corrective actions and report the changes made to prevent or reduce nitrosamine impurities to regulatory agencies. europa.euthefdagroup.com Interim limits may be accepted on a temporary basis while manufacturers work towards achieving the lifetime acceptable limits. who.intwho.int

Application of ALARA/ALARP Principles

The principles of As Low As Reasonably Achievable (ALARA) or As Low As Reasonably Practicable (ALARP) are fundamental to the regulatory science and risk assessment frameworks applied to genotoxic impurities like this compound. These principles guide the control of potentially harmful substances where a threshold below which no adverse effect occurs cannot be definitively established, aiming to minimize exposure to the lowest level possible considering technical feasibility and cost europa.eutriphasepharmasolutions.comresearchgate.netaifa.gov.it.

For genotoxic impurities without a clear threshold mechanism, regulatory bodies generally recommend controlling levels according to the ALARP principle, especially when complete avoidance is not possible europa.euresearchgate.net. This involves a comprehensive pharmaceutical and toxicological evaluation. The pharmaceutical assessment focuses on identifying potential sources of the impurity within the manufacturing process and implementing control strategies to reduce its presence europa.euresearchgate.net.

This compound (NPZ) is a nitrosamine impurity that has been identified as a concern in pharmaceutical products researchgate.netfda.govwho.int. It can form during the manufacturing process from various sources, including starting materials, intermediates, reactants, solvents, and degradation products researchgate.netfda.govijdra.com. The formation typically involves the reaction between a nitrosating agent and a piperazine (B1678402) ring structure researchgate.netfda.govmeasurlabs.com.

Regulatory authorities, such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), require manufacturers to conduct risk assessments to determine the potential for nitrosamine impurities, including this compound, to be present in their products fda.govwho.intmeasurlabs.comcanada.ca. If a risk is identified, confirmatory testing is required, and mitigation measures must be implemented to ensure levels comply with established acceptable intake (AI) limits fda.govijdra.commeasurlabs.com.

The application of ALARA/ALARP for this compound involves several key steps:

Risk Assessment: Identifying potential sources and formation pathways of this compound within the synthesis and manufacturing process of drug substances and finished products fda.govwho.intmeasurlabs.com. This includes evaluating raw materials, process conditions, and potential for cross-contamination fda.govijdra.com.

Control Strategy Development: Designing and implementing manufacturing processes and control measures to prevent or reduce the formation and presence of this compound fda.govijdra.com. This may involve optimizing reaction conditions, using alternative reagents, improving purification steps, and controlling levels of precursors like nitrites and piperazine derivatives fda.govwho.intmeasurlabs.com.

Analytical Testing: Developing and utilizing sensitive and selective analytical methods to detect and quantify this compound in raw materials, intermediates, and finished products fda.govwho.intmeasurlabs.com. State-of-the-art analytical techniques are crucial for demonstrating that levels are controlled to the lowest reasonably practicable level europa.eu.

Monitoring and Evaluation: Continuously monitoring impurity levels and evaluating the effectiveness of control strategies over time, including during stability studies fda.govijdra.com.

Regulatory bodies have established acceptable intake (AI) limits for various nitrosamine impurities, including this compound (NPZ) and related compounds like 1-Methyl-4-nitrosopiperazine (MNP) measurlabs.comtga.gov.aufda.goveuropa.eu. These limits are typically derived based on toxicological data and approaches like the Carcinogenic Potency Categorization Approach (CPCA), aiming for a negligible risk measurlabs.comtga.gov.auresearchgate.net. While AI limits provide a target, the ALARA/ALARP principle emphasizes the ongoing effort to reduce impurity levels even below the AI limit if reasonably achievable or practicable, considering the current state of technology and manufacturing capabilities europa.eutriphasepharmasolutions.comresearchgate.netaifa.gov.it.

For example, interim limits for 1-methyl-4-nitrosopiperazine (MeNP/MNP) in certain drugs like rifampicin were accepted by regulatory bodies while manufacturers worked on implementing corrective actions to decrease the impurity content to acceptable levels fda.govfda.govwho.int. This demonstrates a practical application of the ALARA/ALARP principle, allowing continued access to essential medicines while manufacturers strive to reduce impurities further.

The table below presents examples of acceptable intake limits for certain nitrosamines, including this compound and 1-Methyl-4-nitrosopiperazine, as provided by regulatory agencies. These limits serve as benchmarks within the ALARA/ALARP framework, guiding manufacturers in their efforts to minimize these impurities in pharmaceutical products.

Nitrosamine NameCAS NumberSourceRecommended AI Limit (ng/day)Regulatory Source
This compound (NPZ)5632-47-3Multiple400EMA, TGA tga.gov.aueuropa.eu
1-Methyl-4-nitrosopiperazine (MNP)16339-07-4Rifampicin, Rifapentine400 (AI), 3000 (Interim)TGA, FDA tga.gov.aufda.govwho.int
N-nitrosodimethylamine (NDMA)62-75-9Multiple96FDA, EMA, TGA ijdra.comtga.gov.auusp.org
N-nitrosodiethylamine (NDEA)55-18-5Multiple26.5FDA, EMA, TGA ijdra.comtga.gov.auusp.org

The implementation of ALARA/ALARP for this compound necessitates a thorough understanding of its potential formation pathways and proactive control measures throughout the product lifecycle. This includes raw material qualification, process validation, and ongoing monitoring to ensure that levels are kept as low as technically feasible and practically achievable, thereby minimizing potential risk to patients.

Q & A

Q. What are the key structural and physicochemical properties of 1-Nitrosopiperazine relevant to experimental design?

Answer: this compound (CAS 5632-47-3) is a nitrosamine with the molecular formula C₄H₉N₃O (molecular weight: 115.1338 g/mol). Its IUPAC name is This compound, and its structure includes a six-membered piperazine ring with a nitroso (-NO) group substituted at one nitrogen atom . Key characterization methods include:

  • Mass spectrometry (EI-MS) for molecular ion detection and fragmentation pattern analysis (reference spectrum available via NIST Chemistry WebBook) .
  • UV/Visible spectroscopy to study electronic transitions and stability under varying conditions .
  • 3D structural modeling (e.g., SD files) to predict reactivity and intermolecular interactions .
    Researchers should verify purity using these techniques before proceeding to biological assays.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respirators if aerosolization is possible .
  • Ventilation: Work in a fume hood to minimize inhalation exposure.
  • Waste Management: Collect waste separately in labeled containers for incineration by certified hazardous waste handlers .
  • First Aid: In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention immediately .

Q. What analytical methods are commonly used for characterizing this compound purity and stability?

Answer:

  • High-Performance Liquid Chromatography (HPLC): Use reverse-phase columns (C18) with UV detection at 230–260 nm to resolve impurities and degradation products .
  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm structural integrity and detect nitrosamine-specific shifts (e.g., -NO group at δ 7–9 ppm in ¹H NMR) .
  • Stability Testing: Monitor thermal decomposition via thermogravimetric analysis (TGA) and photostability under UV light .

Advanced Research Questions

Q. How do conflicting data on the carcinogenicity of this compound (e.g., in vivo tumorigenicity vs. negative in vitro mutagenicity) inform risk assessment frameworks?

Answer:

  • In vivo evidence from rat studies shows tumorigenicity at doses ≥ 50 mg/kg via oral administration .
  • In vitro assays (e.g., Ames test, CHO cell genotoxicity) reported no mutagenicity, likely due to differences in metabolic activation (e.g., absence of S9 liver microsomes) .
    Methodological reconciliation:
    • Conduct in vitro assays with S9 activation to simulate mammalian metabolism.
    • Compare dose-response relationships across models and prioritize in vivo data for regulatory thresholds .

Q. What methodological considerations are critical when designing in vivo studies to investigate the carcinogenic mechanisms of this compound?

Answer:

  • Dose selection: Use subchronic and chronic exposure models (e.g., 90-day to 2-year studies) with doses reflecting environmental or occupational exposure levels .
  • Endpoint analysis: Include histopathology (e.g., liver, kidney), biomarkers of DNA adduct formation, and oxidative stress markers (e.g., 8-OHdG).
  • Control groups: Use nitrosamine-free diets and verify NOx levels in feed to avoid confounding .

Q. What bioassays are recommended for evaluating the genotoxic and cytotoxic potential of this compound derivatives?

Answer:

  • Salmonella typhimurium TA100 strain with S9 activation for mutagenicity screening .
  • Chinese Hamster Ovary (CHO) cell assays:
    • Chronic cytotoxicity: Measure IC₅₀ via MTT assay after 72-hour exposure.
    • Acute genotoxicity: Use comet assay or γ-H2AX foci quantification to detect DNA strand breaks .
  • Structure-Activity Relationship (SAR) modeling: Prioritize derivatives with electron-deficient aromatic rings or alkylating groups for testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.